Product packaging for Glu-6-shogaol-Phe(Cat. No.:)

Glu-6-shogaol-Phe

Cat. No.: B13852762
M. Wt: 673.8 g/mol
InChI Key: XFTPJIMCKUZJDI-CXHZJFFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glu-6-shogaol-Phe is a research-grade synthetic compound derived from 6-shogaol, the principal bioactive phenolic compound found in ginger (Zingiber officinale Roscoe) . This conjugate is specifically designed for investigative purposes in biochemistry and pharmacology. The parent molecule, 6-shogaol, is renowned for its potent anti-inflammatory, antioxidant, and antitumor activities, which are largely attributed to its reactive α,β-unsaturated ketone moiety, a Michael acceptor site that can interact with various biological nucleophiles . 6-Shogaol has demonstrated significant research value in modulating key cellular pathways. It can induce reactive oxygen species (ROS) production and inhibit glucose uptake in certain cancer cell lines, suggesting a mechanism that targets metabolic vulnerabilities . Furthermore, its activity extends to the inhibition of the PI3K/Akt/mTOR signaling axis and the suppression of the NLRP3 inflammasome, pointing to potential applications in oncology and inflammation research . Researchers are exploring 6-shogaol and its derivatives for their potential to induce paraptosis and apoptosis in various cancer models . The conjugation in this compound is hypothesized to potentially enhance the solubility, stability, or targeted delivery of the native 6-shogaol compound, making it a molecule of interest for advanced therapeutic discovery and mechanistic studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H47N3O9S B13852762 Glu-6-shogaol-Phe

Properties

Molecular Formula

C34H47N3O9S

Molecular Weight

673.8 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H47N3O9S/c1-3-4-6-11-25(20-24(38)14-12-23-13-16-29(39)30(19-23)46-2)47-21-28(36-31(40)17-15-26(35)33(42)43)32(41)37-27(34(44)45)18-22-9-7-5-8-10-22/h5,7-10,13,16,19,25-28,39H,3-4,6,11-12,14-15,17-18,20-21,35H2,1-2H3,(H,36,40)(H,37,41)(H,42,43)(H,44,45)/t25?,26-,27-,28-/m0/s1

InChI Key

XFTPJIMCKUZJDI-CXHZJFFNSA-N

Isomeric SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Advanced Methodologies for Characterization and Analysis in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of complex mixtures, allowing for the separation of individual components. For compounds like Glu-6-shogaol-Phe and its parent molecules, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are routinely employed. uoregon.edumyfoodresearch.com

HPLC is a preferred method for the analysis of thermally sensitive compounds like shogaols and their derivatives because it avoids the high temperatures that can cause degradation, such as the conversion of gingerols to shogaols. myfoodresearch.comnih.gov This technique offers high resolution and is suitable for the quantification of pungent compounds in ginger extracts. uoregon.edu

In the analysis of related compounds from ginger, HPLC has been successfully used for the simultaneous estimation of various gingerols and shogaols. zenodo.orginnovareacademics.ininnovareacademics.in For instance, a validated HPLC method for 6-gingerol (B72531) and 6-shogaol (B1671286) utilized a C18 column with a gradient elution of acetonitrile (B52724) and water, with detection at 282 nm. zenodo.org Such methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, and specificity. zenodo.orginnovareacademics.inresearchgate.net The retention times for 6-gingerol and 6-shogaol have been reported at approximately 10.87 minutes and 19.93 minutes, respectively, under specific chromatographic conditions. scispace.com

A study on the glycosylation of 6-gingerol used HPLC to analyze the biotransformation products, including 6-shogaol and its glucosides. asm.orgasm.org The separation was achieved on a TSK-gel ODS-80 Ts column with a mobile phase of acetonitrile and 1% aqueous acetic acid, demonstrating the technique's capability to resolve complex mixtures of structurally similar compounds. pjps.pk

Table 1: HPLC Parameters for Analysis of Ginger Compounds

Parameter Value/Condition Source
Column C18, 150 x 4.6mm, 5µm zenodo.org
Mobile Phase Acetonitrile and water (gradient elution) zenodo.org
Flow Rate 1.0 ml/min zenodo.org
Detection Wavelength 282 nm zenodo.org
Linearity Range (6-gingerol) 20-60 µg/ml zenodo.org
Linearity Range (6-shogaol) 6-18 µg/ml zenodo.org

| Correlation Coefficient (r²) | 0.9994 for both | zenodo.org |

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While HPLC is often preferred for thermally labile ginger compounds, GC-MS has been effectively used to analyze the composition of ginger rhizome extracts. myfoodresearch.com This method can identify a wide range of secondary metabolites, including zingiberol, zingiberene, and shogaol.

One study using a Shimadzu GCMS QP 2010 ULTRA with an RXI-5MS capillary column successfully detected 46 volatile phenolic compounds in ginger samples. nih.gov The oven temperature program is crucial for separating the various components, starting at a low temperature and gradually increasing to elute compounds with different boiling points. nih.gov However, the high temperatures used in GC-MS can lead to the thermal degradation of gingerols into shogaols, which must be considered when interpreting the results. nih.govchrom-china.com

Table 2: GC-MS Operating Conditions for Ginger Extract Analysis

Parameter Value/Condition Source
Instrument Shimadzu GCMS QP 2010 ULTRA nih.gov
Column RXI-5MS capillary column (30 m; 0.25 mm; 0.25 µm) nih.gov
Injection Port Temp. 250 °C nih.gov
Carrier Gas Helium nih.gov
Flow Rate 1.0 mL/min nih.gov

| Oven Program | Start at 40°C, ramp to 240°C at 4°C/min | nih.gov |

TLC is a versatile and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. For ginger extracts, TLC has been used to identify pungent components by comparing their retention factor (Rf) values to known standards. uoregon.edu In one method, silica (B1680970) gel 60 F-254 plates were used with a mobile phase of n-hexane and ethyl acetate (B1210297) (60:40, v/v) to separate 8-gingerol, which showed an Rf value of 0.39. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, offers better resolution and quantification capabilities. HPTLC methods have been developed and validated for the analysis of various ginger compounds, including zingerone (B1684294) and 8-gingerol. nih.govresearchgate.net These methods are validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For instance, a green RP-HPTLC-densitometry method was developed for the simultaneous determination of 6-shogaol and 6-gingerol. mdpi.com

Table 3: HPTLC Method Parameters for Ginger Compound Analysis

Parameter Value/Condition Source
Stationary Phase Silica gel 60 F254 plates nih.gov
Mobile Phase n-hexane: ethyl acetate (60:40, v/v) nih.gov
Rf Value (8-gingerol) 0.39 ± 0.04 nih.gov
Linearity Range (8-gingerol) 50-500 ng/spot nih.gov

| Correlation Coefficient (r²) | 0.9987 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic and Spectrometric Approaches in Structural Elucidation

The definitive identification of a chemical structure, especially for a novel or complex compound like this compound, relies on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula. For example, the molecular formula of a new gingerol derivative was established as C19H26O3 based on its HRESIMS data. semanticscholar.org Similarly, the structure of 6-shogaol-4′-O-β-glucoside was confirmed by its molecular ion peak in HRMS, which corresponded to the elemental formula C17H24O3. asm.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and 2D-NMR experiments (like COSY, HSQC, and HMBC), is indispensable for elucidating the complete chemical structure. semanticscholar.orgznaturforsch.com For instance, the structure of (E)- -isoshogaol was confirmed through detailed analysis of its HMBC and H-H COSY correlations. semanticscholar.org The 1H-NMR spectrum of 6-shogaol shows characteristic signals, such as a doublet around δ 6.09 ppm for the trans-α,β-unsaturated ketone and aromatic protons between δ 6.7–6.9 ppm. springermedizin.de

The structural elucidation of cysteine conjugates of 6-shogaol derivatives has been accomplished using LC/MS by comparing their retention times and MS/MS fragmentation patterns with those of authentic reference compounds. google.com

Advanced Analytical Method Validation for Research Applications

For research applications, it is crucial that the analytical methods used are validated to ensure they are reliable, accurate, and reproducible. This process involves evaluating several key parameters as defined by guidelines from organizations like the ICH. zenodo.orginnovareacademics.inresearchgate.net

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities or matrix components. zenodo.org In HPLC methods for ginger compounds, specificity is demonstrated by comparing the chromatograms of blank solutions, placebo (matrix without the analyte), standard solutions, and the actual sample. zenodo.org The goal is to show that there are no interfering peaks at the retention time of the analyte of interest. zenodo.orginnovareacademics.in Good separation between the peaks of different analytes, like 6-gingerol and 6-shogaol, further demonstrates the specificity of the method. zenodo.org

Selectivity studies in the context of bioactivity have also been conducted. For example, research has shown that some gingerol-related compounds selectively inhibit the COX-2 enzyme over COX-1. europeanreview.org Another study highlighted the selectivity of shogaol as a platelet inhibitor by observing its effect on platelet aggregation induced by different agents. biolmolchem.com

Precision and Accuracy Assessments

Precision and accuracy are cornerstone parameters in the validation of analytical methods. Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy assesses the closeness of the test results obtained by the method to the true value.

Precision The precision of an analytical method is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements. It is determined at two levels:

Intra-day precision (Repeatability): Assesses the precision under the same operating conditions over a short interval of time.

Inter-day precision (Intermediate Precision): Expresses the variations within the same laboratory, but on different days, with different analysts, or on different equipment.

For the analysis of 6-shogaol, a precursor to this compound, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods have demonstrated high precision. innovareacademics.inmdpi.com For instance, a validated HPLC method for the simultaneous determination of gingerols and 6-shogaol reported intra-day %RSD values for 6-shogaol ranging from 0.45% to 1.67%, and inter-day %RSD values from 0.25% to 1.00%. innovareacademics.in Another study using a green RP-HPTLC method showed intra-day precision for 6-shogaol between 0.8–1.5% and inter-day precision between 0.7–1.6%. mdpi.com These low %RSD values, typically well below 2%, indicate that the methods are highly precise and reproducible. innovareacademics.inmdpi.com

Accuracy Accuracy is typically determined through recovery studies, where a known amount of the standard analyte is added to a sample (spiking), and the mixture is analyzed. The percentage of the analyte recovered is then calculated. For analytical methods to be considered accurate, recovery rates are often expected to be within the range of 98-102%. innovareacademics.in

In studies on 6-shogaol, HPLC methods have shown excellent accuracy. One validation study reported recovery ranges for 6-shogaol between 99.87% and 101.10% for three different spiked concentration levels. An LC-MS/MS method for quantifying 6-shogaol in human plasma showed intra- and inter-day accuracy ranging from -9.4% to 10.4% (expressed as percent deviation from the nominal concentration). nih.gov These findings confirm the high accuracy of the analytical methods used for quantifying this class of compounds.

Table 1: Precision Data for 6-Shogaol Analysis Using Chromatographic Methods


Table 2: Accuracy (Recovery %) Data for 6-Shogaol Analysis

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Linearity and Range Determination

Linearity Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standard solutions at different concentrations. The results are plotted as concentration versus instrument response, and a linear regression is performed. The correlation coefficient (R²) is a key indicator of linearity, with values greater than 0.99 being desirable. innovareacademics.in

For 6-shogaol, various chromatographic methods have demonstrated excellent linearity. A validated HPLC method showed a correlation coefficient of 0.995 over a concentration range of 10-250 µg/mL. innovareacademics.in Another HPLC method for a topical gel formulation reported an R² value of 0.9994 for 6-shogaol in the range of 6-18 µg/mL. zenodo.org Furthermore, a green RP-HPTLC method established linearity for 6-shogaol in the range of 100–700 ng/band with an R² of 0.9988. mdpi.comdntb.gov.ua

Range The range of an analytical method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. The specified range is derived from the linearity studies and is confirmed by the successful demonstration of accuracy and precision. For example, a validated HPLC method for 6-shogaol was shown to be linear, accurate, and precise over the concentration range of 10-250 µg/ml. innovareacademics.in

Table 3: Linearity and Range Data for 6-Shogaol Analysis


Mechanistic Investigations of Cellular and Molecular Biological Activities in in Vitro Models

Modulation of Cellular Signaling Pathways

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Research demonstrates that 6-shogaol (B1671286), the active component of Glu-6-shogaol-Phe, is a significant downregulator of this pathway in various in vitro models. rsc.orgnih.govresearchgate.net

In studies involving oral squamous cell carcinoma (OSCC), prostate cancer, and cervical cancer cell lines, 6-shogaol has been shown to inhibit the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR. nih.govscielo.br This inhibitory action disrupts the signaling cascade, leading to suppressed cell proliferation and the induction of apoptosis. nih.govscielo.br For instance, in OSCC cells, 6-shogaol was observed to directly bind with Akt, inhibiting its downstream effects and significantly reducing the expression of phosphorylated PI3K, Akt, and mTOR in a dose-dependent manner. scielo.br Similarly, in cervical cancer cells, 6-shogaol-induced apoptosis was linked to the downregulation of p-PI3K, p-Akt, and p-mTOR expression levels. nih.gov

The impact of 6-shogaol on this pathway is also evident in non-cancer models, such as rheumatoid arthritis (RA). In RA fibroblast-like synoviocytes, 6-shogaol was found to inhibit cell proliferation, migration, and invasion by suppressing the PI3K/Akt pathway. nih.govbohrium.com However, the cellular response can be complex. In one study on human fibrosarcoma (HT1080) cells, treatment with 6-shogaol led to an increase in the expression of activated (phosphorylated) mTOR and Akt. nih.gov This suggests that in some contexts, cancer cells may activate these survival pathways to counteract the cellular stress induced by the compound. nih.gov

Cell Line/ModelKey FindingsReference
Oral Squamous Carcinoma (YD-10B, Ca9-22)Decreased phosphorylation of PI3K, Akt, and mTOR; induced apoptosis. scielo.br
Prostate Cancer (PC-3, DU145)Suppressed activation of the PI3K/Akt/mTOR pathway, inhibiting cell motility. rsc.org
Cervical Cancer (HeLa, SiHa)Triggered apoptosis by downregulating p-PI3K, p-Akt, and p-mTOR. nih.gov
Rheumatoid Arthritis FLSInhibited proliferation and migration via the PI3K/Akt/NF-κB pathway. nih.gov
Fibrosarcoma (HT1080)Increased phosphorylation of mTOR and Akt, suggesting a counteractive survival response. nih.gov

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, immune function, and cell survival. The 6-shogaol moiety of this compound has been extensively documented as a potent inhibitor of this pathway. capes.gov.brfrontiersin.org This inhibition occurs through the suppression of both constitutive and stimulus-induced NF-κB activation. capes.gov.br

Mechanistically, 6-shogaol prevents the activation of NF-κB by inhibiting the phosphorylation of the IκB kinase (IKK) complex. nih.gov This, in turn, blocks the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), which is necessary for the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. frontiersin.orgnih.gov For example, in cultured human kidney proximal tubule cells, 6-shogaol significantly attenuated TNF-α-induced nuclear translocation of the p65 subunit by reducing IKKα/β and IκBα phosphorylation. nih.gov

This inhibition of the NF-κB pathway is a key mechanism behind the anti-inflammatory properties observed in studies with 6-shogaol. It leads to a marked reduction in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. nih.govnih.gov In some cellular models, the inhibition of NF-κB by 6-shogaol is mediated through its activation of the PPARγ pathway. nih.govbohrium.comoncotarget.com

STAT3 Signaling Pathway Modulation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis. Aberrant STAT3 activation is common in many cancers. Research has identified 6-shogaol as a powerful inhibitor of the STAT3 signaling pathway. capes.gov.brnih.gov

In human breast (MDA-MB-231) and prostate (DU145) cancer cells, 6-shogaol strongly inhibited the constitutive phosphorylation of STAT3. nih.gov It achieves this by suppressing the activation of upstream kinases, namely JAK2 and c-Src, which are responsible for phosphorylating STAT3. nih.gov Furthermore, 6-shogaol was shown to reduce both constitutive and interleukin-6 (IL-6)-induced STAT3 activation in prostate cancer cells. capes.gov.braacrjournals.org

The downstream consequences of STAT3 inhibition by 6-shogaol include the reduced expression of STAT3-regulated genes that are crucial for cancer cell survival. nih.gov These include anti-apoptotic proteins like Bcl-2, Bcl-xL, and Survivin. nih.gov Notably, when compared with other related compounds from ginger, 6-shogaol was found to be the most potent inhibitor of STAT3 activation. nih.gov

MAPK Signaling Pathway Activation and Inhibition (JNK, p38, ERK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes the JNK, p38, and ERK subfamilies, is critical in regulating cellular responses to a wide array of stimuli, controlling processes like proliferation, stress response, and apoptosis. frontiersin.orgresearchgate.net The interaction of 6-shogaol with the MAPK pathway is complex and context-dependent, involving both activation and inhibition.

In several cancer cell models, 6-shogaol induces apoptosis by activating the MAPK pathways. nih.govmedsci.org Studies on breast and prostate cancer cells showed that 6-shogaol caused the activation (phosphorylation) of JNK, p38, and ERK. nih.gov Similarly, in head and neck squamous cell carcinoma cells, 6-shogaol induced rapid and time-dependent phosphorylation of ERK1/2 and p38, which was linked to G2/M cell cycle arrest and apoptosis. medsci.org

Conversely, in models of inflammation, 6-shogaol often acts as an inhibitor of MAPK signaling. In human gingival fibroblasts stimulated with advanced glycation end-products (AGEs), 6-shogaol attenuated the induced phosphorylation of p38 and ERK. mdpi.com This inhibitory action on MAPK pathways contributes to its anti-inflammatory effects. mdpi.comcas.cz This dual functionality highlights how the compound's effect on the MAPK cascade is highly dependent on the specific cellular context and stimulus.

Pathway ComponentEffectCellular Context/ModelReference
JNK, p38, ERKActivation (Phosphorylation)Breast (MDA-MB-231) & Prostate (DU145) Cancer Cells nih.gov
ERK1/2, p38Activation (Phosphorylation)Head and Neck Squamous Carcinoma (SCC-4, SCC-25) medsci.org
p38, ERKInhibition of stimulus-induced phosphorylationHuman Gingival Fibroblasts (AGEs-induced) mdpi.com
MAPK signalingDownregulationD-GalN-induced Hepatotoxicity in rats cas.cz

Notch Signaling Pathway Downregulation

The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and differentiation. Its dysregulation is implicated in the development and maintenance of several cancers, including breast cancer. Studies have revealed that 6-shogaol can effectively downregulate this pathway. nih.govnih.govdovepress.com

In breast adenocarcinoma (MCF-7) and ductal carcinoma (T47D) cells, 6-shogaol was shown to exert anti-proliferative activity by downregulating Notch signaling. nih.govdovepress.com This was evidenced by the reduced expression of key downstream target genes of the pathway, namely Hes1 and Cyclin D1. nih.govnih.govplos.org Further investigation in breast cancer stem cell-like spheroids showed that 6-shogaol reduced the levels of cleaved Notch1, the activated form of the receptor. nih.govplos.org This effect was enhanced when combined with a γ-secretase inhibitor, suggesting that 6-shogaol's mechanism involves, at least in part, interfering with the proteolytic activation of the Notch receptor. nih.gov This inhibition of the Notch pathway is a key contributor to the compound's ability to induce apoptosis and suppress the growth of breast cancer cells. nih.govnih.gov

PPARγ Pathway Activation

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a significant role in lipid metabolism, glucose homeostasis, and inflammation. It is also recognized as a tumor suppressor in several cancers. The 6-shogaol component of this compound has been identified as a potent agonist of the PPARγ pathway. nih.govnih.gov

Studies have shown that the antitumor and anti-inflammatory effects of 6-shogaol are mediated through the activation of PPARγ. oncotarget.comnih.gov In breast (MCF-7) and colon (HT29) cancer cells, treatment with 6-shogaol induced PPARγ transcriptional activity, which in turn suppressed NF-κB activity and induced apoptosis in a PPARγ-dependent manner. nih.gov Research confirmed that 6-shogaol is capable of directly binding to the PPARγ receptor. nih.gov

The activation of PPARγ is also a key mechanism for the anti-inflammatory effects of 6-shogaol. In microglia cells stimulated with lipopolysaccharide (LPS), 6-shogaol inhibited the production of inflammatory mediators by increasing the expression and activation of PPARγ. oncotarget.comnih.gov This activation of PPARγ subsequently leads to the inhibition of the NF-κB pathway, demonstrating significant cross-talk between these signaling cascades. nih.govbohrium.comoncotarget.com

Cellular Stress Response Pathways

The interaction of 6-shogaol with cellular stress response pathways is a significant area of investigation. This compound has been shown to modulate key cellular processes involved in responding to various stressors, including oxidative and endoplasmic reticulum stress.

Research indicates that 6-shogaol can induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.net In several cancer cell models, the cytotoxic effects of 6-shogaol are directly linked to its ability to increase intracellular ROS levels. nih.govmdpi.comnih.gov

In studies using human fibrosarcoma (HT1080) cells, 6-shogaol treatment led to a dose-dependent increase in ROS production, which was associated with reduced cell viability. nih.govnih.gov The addition of N-acetylcysteine, an antioxidant, attenuated the ROS increase and restored cell viability, confirming that the cell death mechanism is associated with the pro-oxidant effect of 6-shogaol. nih.govnih.gov Similarly, in laryngeal cancer (Hep-2) cells, 6-shogaol was found to enhance ROS and lipid peroxidation, leading to apoptosis. nih.gov Further studies in HeLa cells demonstrated that 6-shogaol's induction of ROS leads to a breakdown of the intracellular redox balance, causing oxidative-stress-induced cell death. mdpi.com In ovarian cancer cells, 6-shogaol-mediated cell death is also linked to the release of ROS. researchgate.netnih.gov

Table 1: Effect of 6-Shogaol on ROS Production in HT1080 Fibrosarcoma Cells

Concentration of 6-Shogaol (µM) Relative Increase in ROS Production Associated Effect Reference
30 Significant Increase Decrease in cell viability nih.gov
50 Significant Increase (p = 0.0001) Decrease in cell viability nih.gov
70 Significant Increase Decrease in cell viability nih.gov

The endoplasmic reticulum (ER) is crucial for protein folding and synthesis. The accumulation of unfolded or misfolded proteins triggers a state known as ER stress, which activates the unfolded protein response (UPR). mdpi.commdpi.com 6-Shogaol has been identified as a modulator of ER stress in various cancer cell lines. nih.govplos.org In human hepatocellular carcinoma cells (SMMC-7721), proteomic analysis revealed that 6-shogaol treatment led to the upregulation of ER molecular chaperones, indicating the induction of ER stress. plos.org This ER stress was shown to be a key factor in 6-shogaol-induced apoptosis. nih.govplos.org Studies in ovarian cancer cells also confirm that 6-shogaol induces ER stress, leading to cell death. researchgate.netnih.gov In some contexts, such as in a mouse model of non-alcoholic steatohepatitis, 6-shogaol has been shown to alleviate ER stress. mdpi.comresearchgate.net

The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6. oncotarget.com Research has shown that 6-shogaol's effect on the UPR is often selective. In SMMC-7721 hepatocellular carcinoma cells, 6-shogaol was found to specifically affect the ER stress signaling pathway by regulating the UPR sensor PERK (PKR-like ER kinase) and its downstream target eIF2α (eukaryotic initiation factor 2 alpha). nih.govplos.org The other two sensors, IRE1 and ATF6, were not significantly affected. plos.org

PERK is a kinase that, when activated by ER stress, phosphorylates eIF2α. researchgate.net This phosphorylation generally inhibits protein translation to reduce the load of new proteins entering the ER. oncotarget.comresearchgate.net In the early stages of 6-shogaol exposure, the PERK/eIF2α pathway is activated. plos.org However, prolonged ER stress induced by 6-shogaol led to an inhibition of eIF2α phosphorylation, which triggered apoptosis. nih.govplos.org This suggests a dual role for this pathway in determining the cell's fate. Overexpression of eIF2α was found to prevent 6-shogaol-mediated apoptosis, while inhibiting eIF2α with siRNA enhanced cell death. nih.govplos.org In ovarian cancer cells, 6-shogaol treatment resulted in the upregulation of GRP78, phosphorylated-PERK (p-PERK), and phosphorylated-eIF2α (p-eIF2α), confirming the activation of this UPR branch. researchgate.netnih.gov

Table 2: Regulation of UPR-Related Proteins by 6-Shogaol in Cancer Cells

Cell Line Treatment Effect on UPR Proteins Reference
SMMC-7721 (Hepatocellular Carcinoma) 6-Shogaol Upregulation of Grp78/Bip, Grp94, HSP70 plos.org
SMMC-7721 (Hepatocellular Carcinoma) 6-Shogaol Selective activation of PERK/eIF2α pathway nih.govplos.org
A2780 & OVCAR-3 (Ovarian Cancer) 6-Shogaol Upregulation of GRP78, p-PERK, p-eIF2α, ATF-4, CHOP researchgate.netnih.gov

Endoplasmic Reticulum (ER) Stress Modulation

Modulation of Cellular Metabolic Processes

In addition to influencing stress pathways, 6-shogaol has been shown to modulate key aspects of cellular metabolism, particularly those related to glucose.

6-shogaol has demonstrated significant effects on glucose uptake in various cell types. In 3T3-L1 adipocytes and C2C12 myotubes, 6-shogaol treatment increased glucose utilization in a dose-dependent manner. mdpi.com This effect was observed both in the presence and absence of insulin (B600854), suggesting that 6-shogaol may act through insulin-independent pathways. mdpi.com Conversely, in HT1080 fibrosarcoma cells, glucose uptake was found to decrease with increasing concentrations of 6-shogaol. nih.govnih.gov This suggests that the effect of 6-shogaol on glucose uptake may be cell-type specific.

Further investigation into the mechanism in intestinal Caco-2 cells showed that 6-shogaol intervention reduced glucose uptake. nih.govnih.gov This reduction was associated with the downregulation of the relative expression of key glucose transporters, namely GLUT2 and SGLT1. nih.govnih.gov

Table 3: Effect of 6-Shogaol on Glucose Utilization in Adipocytes and Myotubes

Cell Line Treatment Condition EC₅₀ for Glucose Utilization (µM) Reference
3T3-L1 Adipocytes Without Insulin 63.9 ± 3.4 mdpi.com
C2C12 Myotubes Without Insulin 26.4 ± 1.6 mdpi.com

α-glucosidase is a key enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.gov Studies have confirmed that 6-shogaol effectively inhibits the activity of α-glucosidase. nih.govnih.gov The inhibitory effect was found to be dose-dependent. nih.gov Molecular docking studies predict a high binding affinity between 6-shogaol and α-glucosidase, with a binding energy of -6.24 kcal/mol. nih.gov

Table 4: In Vitro Inhibition of α-glucosidase Activity by 6-Shogaol

Concentration of 6-Shogaol (µg/mL) Inhibition Rate (%) Reference
500 78.96 nih.govnih.gov

AMPK Phosphorylation

In vitro studies using adipocyte (3T3-L1) and myotube (C2C12) cell models have shown that 6-shogaol can increase the phosphorylation of AMP-activated protein kinase (AMPK). nih.gov This effect is believed to contribute to its influence on glucose uptake, though other mechanisms may also be involved. nih.gov The activation of AMPK is a critical cellular energy sensor that, once phosphorylated, initiates a cascade of events to restore energy balance. frontiersin.org For instance, in mouse skeletal muscle C2C12 cells, 6-gingerol (B72531), a related compound, was found to increase AMPK phosphorylation, which in turn enhanced glucose uptake. researchgate.net In differentiated 3T3-L1 adipocytes, treatment with 6-shogaol led to increased levels of phosphorylated AMPK (P-AMPK). researchgate.net

Impact on Glucose Transporters (GLUT2, SGLT1)

Research utilizing the Caco-2 cell line, a model for the intestinal epithelium, has demonstrated that 6-shogaol can modulate the expression of key glucose transporters. nih.govnih.gov Treatment with 6-shogaol resulted in the downregulation of the relative expression of both glucose transporter 2 (GLUT2) and sodium-glucose cotransporter 1 (SGLT1). nih.govnih.gov This suggests that the compound may reduce glucose uptake and transport in intestinal cells by inhibiting the expression of these critical transporter proteins. nih.govresearchgate.net GLUT2 is involved in high-capacity glucose transport, while SGLT1 is responsible for the active transport of glucose from the intestinal lumen into epithelial cells, particularly at lower glucose concentrations. researchgate.netplos.org The observed reduction in GLUT2 and SGLT1 expression after 6-shogaol intervention points to a potential mechanism for influencing glucose absorption. nih.gov

Induction of Programmed Cell Death Pathways

The compound 6-shogaol has been shown to induce various forms of programmed cell death in cancer cell lines through multiple, complex mechanisms.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a significant mechanism of action for 6-shogaol in various cancer cell models. Studies have shown it induces apoptosis in a dose- and time-dependent manner in human hepatocellular carcinoma (HCC) cells. plos.org This process is often associated with the activation of caspases, key enzymes in the apoptotic cascade. plos.org For example, in HCC cells, 6-shogaol-induced apoptosis is linked to caspase activation and endoplasmic reticulum (ER) stress. plos.org Similarly, in head and neck squamous cell carcinoma (HNSCC) cells, 6-shogaol treatment led to apoptosis, as evidenced by an increase in cleaved caspase 3 levels. medsci.org Research on murine bladder cancer cells (MB49) also demonstrated that 6-shogaol has pro-apoptotic activity, inducing concentration-dependent cell death. cellphysiolbiochem.comnih.govcellphysiolbiochem.com The compound has also been reported to trigger apoptosis in colorectal cancer and breast cancer cells. plos.orgresearchgate.net

Autophagy Induction and Flux

In addition to apoptosis, 6-shogaol can induce autophagy, a cellular process of self-degradation of components in response to stress. In breast cancer cells, treatment with 6-shogaol led to the formation of cytoplasmic vacuoles and the cleavage of microtubule-associated protein Light Chain 3 (LC3), which are hallmarks of autophagy. plos.org Kinetic analysis revealed that this autophagic flux contributes to cell death. plos.org In human colon adenocarcinoma HT-29 cells, 6-shogaol was found to induce both autophagy and subsequent apoptosis. nih.gov The process began with cell cycle arrest, followed by the formation of autophagosomes, and ultimately led to apoptotic cell death. nih.gov However, in some cancer cell lines, autophagy induced by 6-shogaol appears to be a cell survival mechanism, and its inhibition can enhance apoptosis. plos.org

Paraptosis Induction

Interestingly, 6-shogaol has also been found to induce a non-apoptotic form of programmed cell death called paraptosis. osti.govnih.gov This process is characterized by extensive cytoplasmic vacuolation originating from the endoplasmic reticulum (ER). osti.govnih.gov In breast and lung cancer cells, 6-shogaol treatment resulted in these characteristic vacuoles and cell death without the typical features of apoptosis, such as caspase cleavage or DNA fragmentation. osti.govnih.gov This paraptotic death was linked to the inhibition of the 26S proteasome and an increase in ER stress markers. osti.govnih.gov

Receptor and Enzyme Interactions

The biological activities of 6-shogaol are also mediated by its direct interactions with specific receptors and enzymes. Molecular docking studies have explored these interactions to elucidate its mechanisms of action.

One key enzyme interaction is with α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com Molecular docking simulations showed that 6-shogaol has a high binding affinity for α-glucosidase, with a binding energy of -6.24 kcal/mol. nih.govnih.govmdpi.com This binding is facilitated by a combination of hydrogen bonds and other non-covalent interactions. mdpi.com In vitro enzyme activity assays confirmed that 6-shogaol effectively inhibits α-glucosidase activity. nih.govnih.gov

In silico studies have also investigated the interaction of 6-shogaol with other protein targets. For instance, docking studies suggest it can interact with and potentially inhibit phosphoinositide 3-kinase (PI3K), peroxisome proliferator-activated receptor delta (PPAR-δ), and lectin-like oxidized low-density lipoprotein receptor 1 (LOX-1). tjnpr.org Another study explored its potential as an angiotensin-converting enzyme (ACE) inhibitor, showing that it can form multiple interactions with amino acid residues in the enzyme's active site. researchgate.net Furthermore, in silico analysis has pointed to the potential for 6-shogaol and related compounds to act as allosteric agonists of the human GABAA receptor. researchgate.net

Interactive Data Table: Summary of In Vitro Findings for 6-Shogaol

Biological Activity Cell Line(s) Key Findings References
AMPK Phosphorylation 3T3-L1 Adipocytes, C2C12 MyotubesIncreased phosphorylation of AMPK. nih.gov, researchgate.net
Glucose Transporter Impact Caco-2Downregulation of GLUT2 and SGLT1 expression. nih.gov, nih.gov
Apoptosis Induction SMMC-7721, BEL-7404, HepG2 (HCC); SCC4, SCC25 (HNSCC); MB49 (Bladder Cancer)Induces dose- and time-dependent apoptosis; caspase activation. plos.org, cellphysiolbiochem.com, medsci.org
Autophagy Induction MCF-7, MDA-MB-231 (Breast Cancer); HT-29 (Colorectal Cancer)Induces autophagic cell death, LC3 cleavage. plos.org, nih.gov
Paraptosis Induction MDA-MB-231 (Breast Cancer); A549 (Lung Cancer)Induces ER-derived cytoplasmic vacuolation; proteasome inhibition. osti.gov, nih.gov
Enzyme Interaction N/A (In silico/Biochemical)High binding affinity and inhibition of α-glucosidase. nih.gov, nih.gov, mdpi.com
Receptor Interaction N/A (In silico)Potential inhibitor of PI3K, PPAR-δ, LOX-1, ACE; potential agonist of GABAA receptor. researchgate.net, tjnpr.org, researchgate.net

Thioredoxin Reductase (TrxR) Inhibition

6-shogaol has been identified as a novel inhibitor of thioredoxin reductase (TrxR), a key selenoenzyme involved in maintaining cellular redox homeostasis. nih.govnih.gov Inhibition of TrxR is a significant strategy in the development of antineoplastic drugs, as many cancer cells overexpress this enzyme. science.gov

In comparative studies, compounds with similar structures, such as 6-gingerol, did not exhibit the same potent cytotoxic or TrxR-inhibiting effects at low concentrations, underscoring the unique activity of the α,β-unsaturated carbonyl moiety in 6-shogaol. nih.govresearchgate.net

Table 1: Comparative Inhibitory Activity of 6-Shogaol

Compound Target Effect Significance
6-Shogaol (6-S) Thioredoxin Reductase 1 (TrxR1) Potent, selective inhibition by targeting the Selenocysteine residue. nih.gov Induces oxidative stress and apoptosis in cancer cells. nih.govnih.gov
U498C TrxR1 Mutant Mutant Thioredoxin Reductase 1 Diminished inhibition by 6-Shogaol. nih.gov Confirms the Selenocysteine residue is the key target. nih.gov

| 6-Gingerol (6-G) | HeLa Cells | Failed to induce cell death at low concentrations. nih.gov | Highlights the superior activity of 6-shogaol. nih.gov |

NLRP3 Inflammasome Inactivation

6-shogaol has been shown to exert significant anti-inflammatory effects by inactivating the NLRP3 (NLR family pyrin domain containing 3) inflammasome. acs.orgaginganddisease.org The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and processing pro-interleukin-1β (pro-IL-1β) into its mature, active form. mdpi.com Aberrant activation of the NLRP3 inflammasome is implicated in a variety of chronic inflammatory and metabolic diseases. aginganddisease.orgmdpi.com

Research indicates that 6-shogaol can suppress the activation of the NLRP3 inflammasome in various cell models. In human artery smooth muscle cells (HASMCs) stimulated with high glucose, 6-shogaol was found to attenuate the increased levels of NLRP3, cleaved caspase-1, and mature IL-1β. nih.govnih.gov This inhibitory effect helps to prevent pathological processes such as vascular calcification. nih.gov Furthermore, in THP-1 macrophages, 6-shogaol was more potent than its corresponding gingerol counterparts in inhibiting IL-1β secretion. mdpi.com The mechanism involves the suppression of both the priming step (downregulation of pro-IL-1β and NLRP3 expression) and the activation step (decreasing active caspase-1). mdpi.com Molecular docking studies support these findings, suggesting that 6-shogaol can efficiently interact with the NACHT domain of the NLRP3 protein, antagonizing its activation. acs.org

Table 2: Effect of 6-Shogaol on NLRP3 Inflammasome Components

Cell Model Stimulus Effect of 6-Shogaol Reference
THP-1 Macrophages LPS + ATP Inhibited IL-1β secretion, pro-IL-1β and NLRP3 expression, and caspase-1 activation. mdpi.com
Human Artery Smooth Muscle Cells High Glucose Attenuated increases in NLRP3, cleaved caspase-1, and IL-1β levels. nih.govnih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Interaction

6-shogaol is a known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel that functions as a key sensor for pain, heat, and pungent chemical stimuli. researchgate.netnih.gov Like capsaicin, the pungent compound in chili peppers, 6-shogaol interacts with and activates TRPV1, leading to an influx of calcium ions into the cell. researchgate.netnih.gov

In vitro studies using HEK293 cells expressing rat TRPV1 demonstrated that 6-shogaol and other related shogaols potently increase intracellular calcium concentrations via the channel. nih.gov Generally, shogaols are more potent activators of TRPV1 than their gingerol counterparts. nih.gov The interaction of 6-shogaol with TRPV1 is structurally similar to that of capsaicin, binding to the same ligand-binding pocket. researchgate.net Molecular docking analyses have shown that 6-shogaol has a strong binding affinity for TRPV1, comparable to that of capsaicin. kemdikbud.go.idresearchgate.net The structure of 6-shogaol, which includes a vanilloid head and an aliphatic tail, is crucial for this interaction. The double bond in its tail is thought to limit rotational freedom, potentially contributing to a stable interaction with the receptor. mdpi.com This activation of TRPV1 by 6-shogaol is linked to physiological responses such as the promotion of adrenal catecholamine secretion. nih.gov

Table 3: 6-Shogaol Interaction with TRPV1

Parameter Finding Significance Reference
Binding Energy -7.10 kcal/mol Strongest binding energy among tested ginger compounds, comparable to capsaicin. kemdikbud.go.idresearchgate.net
Mechanism Activation of TRPV1 channel Leads to increased intracellular calcium concentration. nih.gov

| Structural Basis | Binds to the same ligand-binding pocket as capsaicin. | Interaction is mediated by its vanilloid head and aliphatic tail. | researchgate.netmdpi.com |

Toll-like Receptor 4 (TLR4)/MD-2 Heterodimer Antagonism

6-shogaol has been identified as an antagonist of the Toll-like Receptor 4 (TLR4) signaling pathway. researchgate.net TLR4, in complex with its co-receptor MD-2, recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a signaling cascade that leads to innate immune and inflammatory responses. researchgate.netnih.gov Inhibition of this pathway is a therapeutic strategy for inflammatory diseases.

Biochemical evidence shows that 6-shogaol can inhibit the LPS-induced dimerization of TLR4. nih.gov This dimerization is a critical early step required for the activation of downstream signaling, including the NF-κB pathway. nih.gov By preventing receptor dimerization, 6-shogaol effectively blocks the subsequent activation of NF-κB and the expression of inflammatory mediators like cyclooxygenase-2. nih.gov Computational modeling studies have predicted that 6-shogaol binds within the MD-2 pocket of the TLR4/MD-2 heterodimer, thereby acting as an antagonist and hindering the interaction between TLR4 and its ligands. researchgate.net This mechanism has been confirmed in cell culture, where 6-shogaol was shown to reduce LPS-induced inflammatory signaling. researchgate.netnih.gov

Table 4: Antagonistic Effects of 6-Shogaol on TLR4 Signaling

Molecular Event Effect of 6-Shogaol Consequence Reference
TLR4 Dimerization Inhibition Prevents activation of downstream signaling. nih.gov
TLR4/MD-2 Binding Binds to the MD-2 pocket of the complex. Acts as an antagonist to TLR4 ligands. researchgate.net
NF-κB Activation Inhibition Suppresses expression of inflammatory genes like COX-2. nih.govnih.gov

| MAPK Pathway | Downregulation | Reduces inflammatory signaling. | researchgate.netnih.gov |

Preclinical Research in in Vivo Models

Efficacy Evaluation in Animal Models

The effectiveness of 6-shogaol (B1671286) has been demonstrated in various animal models, showcasing its potential as a multi-target therapeutic agent.

Numerous studies have highlighted the potent anti-inflammatory properties of 6-shogaol in different in vivo models. springermedizin.denih.gov This compound has been shown to modulate key inflammatory pathways and mediator systems. nih.gov

In a rat model of mono-arthritis induced by complete Freund's Adjuvant (CFA), daily oral administration of 6-shogaol significantly reduced edematous swelling of the knee. nih.gov This effect was comparable to the standard anti-inflammatory drug indomethacin. nih.gov The reduction in edema was associated with a significant decrease in the infiltration of total leukocytes, including lymphocytes and monocytes/macrophages, into the synovial cavity. nih.gov This inhibition of leukocyte migration is a key indicator of its anti-inflammatory action, as these cells are major contributors to the initiation and perpetuation of the immune response. nih.govfrontiersin.org The mechanism for this effect was linked to a significant reduction in the blood concentration of soluble vascular cell adhesion molecule-1 (VCAM-1), a key mediator of endothelial adhesion for leukocytes. nih.gov

Table 1: Effect of 6-Shogaol on Leukocyte Infiltration and Edema

Model Key Findings Reference
  • Decreased total leukocyte, lymphocyte, and monocyte/macrophage infiltration into the synovial cavity.
  • Lowered blood levels of soluble VCAM-1. | nih.gov |
  • The antitumor effects of 6-shogaol have been validated in several xenograft models, where human cancer cells are implanted into immunodeficient mice. In a human histiocytic lymphoma (U937) xenograft model, 6-shogaol significantly inhibited tumor growth without causing apparent side effects in the mice. nih.gov Similarly, in a liver cancer xenograft model using SMMC-7721 cells, administration of 6-shogaol led to a significant inhibition of tumor growth and volume compared to control groups, again with no observed toxicity. nih.govplos.org This antitumor activity was associated with the induction of apoptosis (programmed cell death) and an increase in cleaved caspase-3 within the tumor tissue. plos.org

    Furthermore, in a pancreatic cancer xenograft model, 6-shogaol not only inhibited tumor growth but also enhanced the efficacy of the chemotherapeutic drug gemcitabine. nih.gov Tumors from mice treated with 6-shogaol showed a decreased proliferation index (Ki-67) and increased apoptosis. nih.gov In a prostate cancer model, the compound significantly reduced tumor volume and weight without affecting the body weight or food consumption of the mice. nih.gov

    Table 2: Antitumor Efficacy of 6-Shogaol in Xenograft Models

    Cancer Type Xenograft Model Key Findings Reference
  • No observable side effects in mice. | nih.gov | | Liver cancer | SMMC-7721 cells | - Significantly inhibited tumor growth and volume.
  • Induced apoptosis and increased cleaved caspase-3. | plos.org | | Pancreatic cancer | Pancreatic cancer cells | - Inhibited tumor growth.
  • Potentiated the effect of gemcitabine.
  • Decreased proliferation index (Ki-67) and increased apoptosis. | nih.gov | | Prostate cancer | Prostate cancer cells | - Significantly diminished tumor volume and weight.
  • No significant changes in body weight or food consumption. | nih.gov |
  • In a high-fat diet (HFD)-fed mouse model, the metabolite of 6-shogaol, 6-paradol, demonstrated significant effects on glucose and lipid metabolism. mdpi.comnih.gov Administration of 6-paradol resulted in a significant reduction in blood glucose levels. mdpi.comnih.gov Alongside the hypoglycemic effect, a decrease in cholesterol levels and body weight was also observed. mdpi.com These findings suggest that components derived from 6-shogaol have the potential to ameliorate metabolic disturbances associated with a high-fat diet.

    Table 3: Metabolic Effects of 6-Shogaol Metabolite in High-Fat Diet Model

    Model Compound Tested Key Findings Reference
  • Decreased cholesterol levels.
  • Reduced body weight. | mdpi.comnih.gov |
  • The neuroprotective properties of 6-shogaol have been investigated in animal models of neurodegenerative and neurological diseases. In a mouse model of multiple sclerosis (MS), known as experimental autoimmune encephalomyelitis (EAE), daily oral administration of 6-shogaol significantly alleviated the clinical signs of the disease. nih.gov This improvement was accompanied by enhanced remyelination and reduced immune cell accumulation in the white matter of the spinal cord. springermedizin.denih.gov Furthermore, 6-shogaol treatment markedly reduced astrogliosis and microglial activation, which are key features of neuroinflammation, and suppressed the expression of the proinflammatory cytokine TNF-α in the spinal cord. nih.govbiomolther.org

    In a model of Alzheimer's disease, 6-shogaol was found to reduce the deposition of amyloid-beta (Aβ) plaques in the brain and ameliorate behavioral deficits in transgenic mice. researchgate.net

    Table 4: Neuroprotective Effects of 6-Shogaol in Disease Models

    Disease Model Key Findings Reference
  • Promoted remyelination.
  • Reduced immune cell infiltration, astrogliosis, and microglial activation.
  • Suppressed TNF-α expression. | nih.govbiomolther.org | | APPSw/PS1-dE9 Tg mice for Alzheimer's Disease | - Reduced amyloid-beta (Aβ) deposition in the brain.
  • Ameliorated behavioral deficits. | researchgate.net |
  • Preclinical research has also explored the antiviral potential of 6-shogaol. In a study investigating its effects against SARS-CoV-2, the virus responsible for COVID-19, 6-shogaol was found to efficiently inhibit viral replication in a virus release assay. nih.govnih.gov The study reported a 94.5% inhibition of SARS-CoV-2 replication. nih.govnih.gov This antiviral activity was complemented by its anti-inflammatory effects, suggesting a dual mechanism for combating viral infections and the associated inflammation. nih.gov

    Table 5: Antiviral Effects of 6-Shogaol

    Virus Model Key Findings Reference
  • Displayed anti-inflammatory action. | nih.govnih.gov |
  • Insufficient Data for In-Depth Metabolic Analysis of Glu-6-shogaol-Phe

    Following a comprehensive review of available scientific literature, it has been determined that there is currently insufficient specific data to generate a detailed article on the in vivo metabolic pathways of the chemical compound this compound, as per the requested outline.

    This compound is identified as a conjugate of 6-shogaol and the essential amino acid phenylalanine. smolecule.com While research indicates that this compound likely undergoes extensive metabolism in biological systems resulting in various bioactive metabolites, specific studies detailing these processes for the conjugated molecule are not presently available in the public domain. smolecule.com

    The majority of existing preclinical research focuses extensively on the metabolic fate of 6-shogaol, one of the primary pungent components of dried ginger. researchgate.netnih.govmdpi.comnih.gov Studies have successfully identified numerous metabolites of 6-shogaol and have detailed its biotransformation through pathways such as reduction and the mercapturic acid pathway. researchgate.netnih.govnih.govplos.org

    However, without specific in vivo studies on this compound, it is not possible to provide a scientifically accurate account of its unique bioactive metabolites and biotransformation pathways. The metabolic journey of the complete conjugate—including the initial cleavage of the phenylalanine moiety and the subsequent fate of both components—remains to be elucidated by targeted research.

    Due to the strict requirement to focus solely on this compound and the lack of detailed published findings on its metabolism, the creation of an article that adheres to the specified outline with the required level of scientific rigor and detail is not feasible at this time. Further preclinical in vivo research is necessary to characterize the metabolic profile of this specific compound.

    Computational and in Silico Studies of Glu 6 Shogaol Phe and Shogaol Analogues

    Molecular Docking Investigations

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a shogaol analogue, and its protein receptor. nih.gov

    Recent studies have utilized molecular docking to explore the anti-inflammatory and neuroprotective potential of shogaol analogues. mdpi.comresearchgate.net Specifically, newly synthesized shogaol thiophene (B33073) compounds (STCs) were docked into the binding sites of key proteins like Kelch-like ECH-associated protein 1 (KEAP1) and glycogen (B147801) synthase kinase-3β (GSK-3β) to predict their binding modes. mdpi.comnih.gov Similarly, 6-shogaol (B1671286) has been docked against the NLRP3 inflammasome, a protein complex involved in inflammatory responses. nih.gov In the context of viral diseases, phytochemicals from Zingiber officinale, including shogaols, were docked to the SARS-CoV-2 spike protein and the human ACE-2 receptor to assess their potential in mitigating viral transmission. colab.ws

    A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score, which estimates the strength of the ligand-protein interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

    For shogaol thiophene compounds (STCs), computational tools have been used to predict their binding energies with the KEAP1 and GSK-3β proteins. nih.gov Studies on 6-shogaol have shown it possesses a binding affinity for the peroxisome proliferator-activated receptor gamma (PPARγ) that is comparable to known natural ligands for this receptor. acs.org Further computational predictions have suggested that the efficacy of 6-shogaol, in terms of its physicochemical properties, is comparable to standard antiviral drugs. acs.orgacs.org The in silico analyses consistently indicate a significant binding affinity of ginger-derived compounds for viral and host cell proteins. colab.ws

    Table 1: Predicted Binding Interactions of Shogaol and its Analogues

    Compound/Analogue Target Protein Predicted Outcome
    Shogaol Thiophene Compounds (STCs) KEAP1, GSK-3β Favorable binding energies predicted. nih.gov
    6-Shogaol PPARγ Binding affinity is comparable to natural ligands. acs.org
    6-Shogaol NLRP3 Inflammasome Efficient interaction in the inhibitor binding site. acs.org

    Molecular docking not only predicts if a compound will bind but also how and where it binds. This involves identifying the specific binding pocket on the protein and the key amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

    For shogaol thiophene compounds (STCs), docking studies successfully identified their binding poses within the Kelch and BTB domains of the KEAP1 protein, as well as within the GSK-3β enzyme. mdpi.comresearchgate.netnih.govnih.gov A critical mechanism for the activity of 6-shogaol and its derivatives involves the modification of cysteine residues on KEAP1, which disrupts the KEAP1-Nrf2 complex and activates the Nrf2 antioxidant response pathway. nih.govacs.org

    In the case of the NLRP3 inflammasome, 6-shogaol was found to interact specifically within the ADP-binding cavity. nih.gov The interaction is primarily driven by hydrophobic bonds, with key amino acid residues A227 and A228 playing a crucial role. nih.gov Visualizations of this complex confirm the specific residues involved in binding 6-shogaol. researchgate.net Furthermore, docking simulations have shown that 6-shogaol can bind to the Akt1 kinase at a site located just beneath its activation loop. nih.gov

    Table 2: Identified Binding Pockets and Interacting Residues for Shogaol Analogues

    Compound/Analogue Target Protein Binding Pocket/Site Key Interacting Residues
    Shogaol Thiophene Compounds (STCs) KEAP1 Kelch and BTB domains Cysteine residues nih.govmdpi.com
    6-Shogaol NLRP3 Inflammasome ADP-binding cavity A227, A228 nih.gov

    Ligand-Protein Binding Affinity Predictions

    Molecular Dynamics Simulations

    While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the atoms in the complex over time. This provides crucial information on the stability and conformational dynamics of the complex in a simulated physiological environment. acs.org

    MD simulations have been employed to validate the findings from docking studies of shogaol analogues. mdpi.comresearchgate.netnih.gov These simulations have demonstrated the stability of the interaction between 6-shogaol and the NLRP3 inflammasome in an explicit water environment. acs.orgresearchgate.net The stability of various ligand-protein complexes involving ginger compounds has been confirmed by observing low root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values, which indicate minimal structural changes and high stability over the course of the simulation. colab.ws

    A primary goal of MD simulations is to assess the stability of the ligand-protein complex. By analyzing the trajectory of the simulation, researchers can confirm whether the ligand remains securely bound in the active site and how the protein's conformation might adapt to the ligand.

    For the most potent shogaol thiophene compound, STC5, MD simulations were conducted to confirm its stability within the binding pockets of KEAP1 and GSK-3β. mdpi.comresearchgate.netnih.govnih.gov These analyses provide a deeper understanding of the conformational stability and the natural dynamics of the interaction under physiological conditions. acs.org The results from these simulations add a higher degree of confidence to the binding modes predicted by molecular docking. researchgate.net

    Structure-Activity Relationship (SAR) Studies via Computational Methods

    Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable for establishing these relationships, allowing for the rational design of new analogues with improved properties. mdpi.com

    For shogaol analogues, computational SAR studies have revealed that the nature of chemical substituents significantly impacts their bioactivity. mdpi.comresearchgate.net When the pentyl group in the 6-shogaol side chain was replaced with various thiophene derivatives to create shogaol thiophene compounds (STCs), their biological potency was profoundly affected. mdpi.comnih.gov The phenylthiophene analogue (STC5) was identified as the most potent, while analogues containing electron-withdrawing groups on the thiophene ring exhibited weaker activity. mdpi.comresearchgate.netnih.gov This suggests that electron-donating or aromatic features in this part of the molecule are beneficial for activity. Other studies have highlighted that the α,β-unsaturated carbonyl moiety is critical for the Nrf2-activating ability of these compounds. dntb.gov.ua Additionally, the presence of a catechol moiety has been suggested to increase the activity of certain shogaol derivatives. rsc.org

    Network Pharmacology and Systems Biology Approaches

    Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective. It moves beyond the "one drug, one target" paradigm to a more holistic "multi-component, multi-target" view.

    Using network pharmacology, researchers have identified numerous potential target genes for 6-shogaol, providing a broader understanding of its mechanism of action. nih.gov A study identified key target genes such as HSP90AA1, HRAS, EGFR, SRC, CASP-3, MTOR, and MAPK-1, which are involved in critical cellular processes like apoptosis, proliferation, and migration. nih.gov Another network pharmacology analysis focused on the anti-obesity effects of 6-shogaol identified 86 core targets, highlighting its multi-faceted biological activity. researchgate.net These systems-level approaches are crucial for mapping the complex pathways modulated by shogaol and its analogues, offering insights into their therapeutic potential for a range of conditions, including neurodegenerative diseases. amazonaws.com

    Future Research Directions and Open Questions

    Elucidation of Unexplored Molecular Mechanisms

    The parent compound, 6-shogaol (B1671286), exerts its effects through various pathways, including the modulation of NF-κB, STAT3, and Nrf2 signaling. nih.govnih.govnih.gov However, the addition of a phenylalanine-glutamic acid moiety introduces new chemical properties that could significantly alter its interaction with cellular machinery. Future research must prioritize a deep dive into these new potential mechanisms.

    A primary open question is how this modification affects receptor binding and enzyme inhibition. For instance, while 6-shogaol is known to interact with targets like the NLRP3 inflammasome and MAPK signaling pathways, it is unknown how the bulkier, more polar Glu-6-shogaol-Phe conjugate might interact with these or other targets. medsci.orgmdpi.comacs.org Investigations should focus on whether the conjugate acts as a prodrug, releasing 6-shogaol upon metabolic activity, or if the entire molecule possesses unique bioactivity. smolecule.com Key research should explore its influence on cellular stress responses and mitochondrial functions, which are areas where 6-shogaol has shown activity. nih.gov

    Investigation of Novel Biological Targets and Pathways

    Identifying novel biological targets is crucial. While 6-shogaol is known to target pathways involved in inflammation and cancer, such as PI3K/AKT/mTOR, the addition of amino acid residues could enable this compound to interact with a different set of proteins. smolecule.comresearchgate.netplos.org

    Future studies should employ high-throughput screening and molecular docking to identify new protein binding partners. dovepress.com Network pharmacology could be a powerful tool to predict potential targets and understand how the compound influences complex disease networks, moving beyond the one-drug, one-target paradigm. tjnpr.org An important area of investigation would be its effect on metabolic pathways, given that 6-shogaol can influence glucose uptake and utilization. nih.gov Research could probe whether this compound has enhanced or different effects on glucose transporters or related signaling.

    Table 1: Proposed Areas for Target and Pathway Investigation

    Research AreaProposed InvestigationRationale
    Metabolic DisordersAssess effects on glucose transporters (e.g., GLUT2, SGLT1) and insulin (B600854) signaling pathways.The parent compound, 6-shogaol, shows activity in regulating glucose uptake; the conjugate may have altered or enhanced effects. nih.gov
    NeuroinflammationInvestigate modulation of microglia activation and pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in brain-related models.6-shogaol has known anti-inflammatory properties that are relevant to neurodegenerative diseases. nih.govmdpi.com
    OncologyScreen for activity against a broad panel of cancer cell lines, focusing on chemoresistant types.The addition of amino acids may alter cellular uptake and efficacy in cancer cells resistant to other treatments. plos.org
    Cardiovascular HealthExamine effects on pathways related to atherosclerosis, such as lipid metabolism and endothelial function.Related ginger compounds have been computationally docked against cardiovascular targets like PPARs. tjnpr.org

    Development of Advanced Synthetic Strategies

    While natural sourcing from ginger is possible for the parent compounds, efficient and scalable synthesis of this compound is essential for extensive research and potential commercialization. researchcommons.org Current synthesis involves conjugating 6-shogaol with phenylalanine, but there is room for significant improvement. smolecule.com

    Future research should focus on developing more advanced and sustainable synthetic methods. This could include:

    Enzymatic Synthesis: Utilizing enzymes as catalysts could offer higher specificity and milder reaction conditions, reducing byproducts.

    Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch synthesis.

    Combinatorial Synthesis: Creating a library of analogues by varying the amino acid or the shogaol backbone could rapidly explore structure-activity relationships. nih.govgoogle.com

    A significant challenge is the inherent instability of 6-shogaol at room temperature. researchgate.netnih.gov Developing stable synthetic intermediates and purification methods, such as advanced chromatographic techniques, will be critical for producing high-purity this compound for biological testing. nih.govbiolmolchem.com

    Comparative Studies with Other Bioactive Phytochemicals

    To understand the unique value of this compound, its biological activities must be benchmarked against other relevant compounds. The most direct comparison would be with its parent molecule, 6-shogaol, and the closely related 6-gingerol (B72531). rsc.org Such studies should quantitatively compare potency, specificity, and mechanisms of action across various assays.

    Furthermore, comparative analysis should extend to other well-known phytochemicals like curcumin, resveratrol, or quercetin, which often target similar pathways (e.g., antioxidant, anti-inflammatory). plos.orgmdpi.com These studies would help to position this compound within the broader landscape of natural products, highlighting any superior or unique properties.

    Table 2: Framework for Comparative Bioactivity Studies

    Comparison CompoundBiological Activity to CompareKey Metrics
    6-ShogaolAnticancer, Anti-inflammatory, AntioxidantIC50/EC50 values, Target binding affinity, Cellular uptake
    6-GingerolAnti-inflammatory, Antiplatelet activityInhibition of COX enzymes, Platelet aggregation assays
    CurcuminModulation of NF-κB and STAT3 pathwaysReporter gene assays, Western blot for pathway markers
    ResveratrolActivation of sirtuins, Antioxidant capacitySIRT1 activity assays, DPPH or ABTS radical scavenging assays

    Integration of Multi-Omics Data in Compound Research

    A systems-level understanding of how this compound affects biological systems is a vital future direction. Integrating multi-omics data will provide a holistic view of its mechanism of action, moving beyond single-target analysis. researchgate.net

    Genomics and Transcriptomics: RNA-sequencing can reveal the full spectrum of genes whose expression is altered by the compound, identifying entire pathways that are modulated. nih.gov

    Proteomics: Techniques like mass spectrometry can identify changes in the cellular proteome, uncovering post-translational modifications and protein-protein interactions induced by the compound.

    Metabolomics: Analyzing the changes in small-molecule metabolites within a cell or organism after treatment can provide a functional readout of the compound's effects on cellular metabolism.

    By integrating these datasets, researchers can construct comprehensive models of the compound's activity, identify novel biomarkers for its effects, and potentially predict both efficacy and off-target effects before moving into more complex biological systems. This approach holds the promise of accelerating the research and development pipeline for this compound and other novel phytochemicals.

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